Justicidin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27792-97-8 |
|---|---|
Molecular Formula |
C20H12O6 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H12O6/c21-20-13-3-11-5-17-18(26-9-25-17)6-12(11)19(14(13)7-22-20)10-1-2-15-16(4-10)24-8-23-15/h1-6H,7-9H2 |
InChI Key |
VSMWRDYVLPCABE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C3C=C4C(=CC3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 |
Canonical SMILES |
C1C2=C(C=C3C=C4C(=CC3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 |
Other CAS No. |
27792-97-8 |
Synonyms |
justicidin A justicidin B justicidin C justicidin D justicidin E justicidins neojusticin B |
Origin of Product |
United States |
Natural Occurrence and Distribution of Justicidin E
Botanical Sources and Genera
Justicidin E belongs to the arylnaphthalene lactone lignan (B3055560) (NALL) group, which are known to be widely distributed in traditional medicinal plants. Research has identified the following genera as significant sources of this compound and related compounds:
Justicia : This genus is a primary source, with this compound deriving its name from it. Species within Justicia are recognized for producing a range of NALLs, including Justicidin A, B, C, D, and E, as well as neojusticins and taiwanins ontosight.aistuartxchange.orgscielo.brnih.govtandfonline.comoup.com.
Haplophyllum : This genus, belonging to the Rutaceae family, also contains species that yield lignans (B1203133), including Justicidin A and B, and potentially this compound, although direct isolation of this compound from Haplophyllum is less frequently cited than from Justicia nih.govfrontiersin.orgmdpi.comekb.egvliz.be. Studies have identified various lignans, such as kusunokinin, chaerophyllin, and diphyllin (B1215706), from Haplophyllum species ekb.egvliz.be.
Phyllanthus : Species within the Phyllanthus genus are significant producers of lignans, including Justicidin B and related compounds. While direct isolation of this compound from Phyllanthus is less commonly reported than Justicidin B, the genus is recognized for its rich lignan content and has been studied for compounds like luclaricin and phyllanthin (B192089) mdpi.comresearchgate.netscielo.brcore.ac.uk.
Other plant families and genera have also been noted for lignan production, with Linum species being a source of Justicidin B nih.govcnr.itmdpi.comresearchgate.net.
Specific Plant Species Yielding this compound
Several specific plant species have been identified as sources of this compound and its related lignans:
Justicia procumbens : This species is frequently cited as a source of various lignans, including Justicidin A, C, D, and E, as well as neojusticin A and B, and diphyllin stuartxchange.orgnih.govtandfonline.comoup.comnih.govgoogle.com. Research has detailed the isolation of five 2,3-naphthalide lignans, including this compound, from J. procumbens stuartxchange.orgoup.com.
Justicia hyssopifolia : This species has also been reported to contain this compound nih.gov.
Hypoestes purpurea : This plant has been identified as a source of this compound nih.gov.
Haplophyllum tuberculatum : While primarily cited for Justicidin A and B, this species is part of a genus known for lignan production, and its constituents have been extensively studied nih.govekb.egvliz.be.
Phyllanthus brasiliensis : Studies on this species have identified Justicidin B and other lignans, and this compound has been noted for its inhibitory activity on 5-lipoxygenase mdpi.com.
Geographical Distribution and Ethnobotanical Relevance of Source Plants
The primary genera known to produce this compound, namely Justicia, Haplophyllum, and Phyllanthus, have a broad geographical distribution, contributing to their ethnobotanical significance.
Justicia : This genus is pantropical and tropical, with species found across Africa, Asia, and the Americas scielo.br. Justicia procumbens, for instance, is distributed in open places at low and medium altitudes from the Philippines to China and southward to Australia stuartxchange.org. Species of Justicia are widely used in traditional medicine for various ailments, including respiratory and gastrointestinal diseases, inflammation, and as antipyretics scielo.brtandfonline.comresearchgate.netscispace.com.
Haplophyllum : This genus is primarily found in the Mediterranean region, extending to Eastern Siberia, with a significant presence in the Middle East mdpi.comvliz.be. Haplophyllum tuberculatum, for example, is found in Egypt and Tunisia ekb.egresearchgate.net. Haplophyllum species are recognized for their use in traditional medicine, particularly in the Middle East, and are known to contain alkaloids, lignans, and coumarins mdpi.comvliz.be.
Phyllanthus : This genus is widely distributed across tropical and subtropical zones globally, including Africa, America, Asia, and Oceania core.ac.uk. Various Phyllanthus species are commonly known as 'quebra-pedra' or 'bhuiamlki' and have a long history of use in traditional medicine systems like Ayurveda for treating digestive, genitourinary, and hepatic diseases mdpi.comcore.ac.uk.
The ethnobotanical relevance of these plants is substantial, with their traditional uses often predating scientific isolation and characterization of their bioactive compounds like this compound.
Biosynthesis of Arylnaphthalene Lactone Lignans with Relevance to Justicidin E
General Principles of Lignan (B3055560) Biosynthesis Pathways
The biosynthesis of lignans (B1203133) commences with the phenylpropanoid pathway, which originates from the amino acid phenylalanine. This pathway leads to the formation of monolignol precursors, primarily coniferyl alcohol. researchgate.netmdpi.comresearchgate.netdokumen.pub The critical step in lignan formation is the oxidative coupling of two coniferyl alcohol units. This process is initiated by oxidases, such as laccases and peroxidases, which generate phenoxy radical intermediates. researchgate.netdokumen.pubarkat-usa.orgnsf.gov These radicals then undergo dimerization, a process often mediated by dirigent proteins (DIRs). DIRs are crucial for directing the stereoselective coupling of these radical species, leading to the formation of the primary lignan precursor, pinoresinol. researchgate.netmdpi.comresearchgate.netdokumen.pubarkat-usa.orgnsf.gov
Following dimerization, a series of enzymatic transformations tailor the lignan scaffold. Pinoresinol can be reduced by the bifunctional enzyme pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and subsequently secoisolariciresinol (B192356). mdpi.comarkat-usa.orgnsf.govd-nb.info Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol. arkat-usa.orgnsf.govd-nb.info Matairesinol is considered a central intermediate from which various lignan structural types, including furofurans, furans, dibenzylbutanes, dibenzyllactones, dibenzylcyclooctadienes, aryltetralins, and arylnaphthalenes, can diverge. arkat-usa.orgnsf.gov These compounds play vital roles in plants, contributing to defense mechanisms and antioxidant activities. mdpi.comdokumen.pub
Table 1: Key Enzymes and Intermediates in General Lignan Biosynthesis
| Enzyme/Intermediate | Role/Description | Precursor/Product |
| Phenylalanine | Amino acid precursor | - |
| Coniferyl alcohol | Monolignol precursor | Phenylpropanoid pathway |
| Laccase/Peroxidase | Oxidases | Coniferyl alcohol → Phenoxy radical |
| Dirigent Protein (DIR) | Mediates stereoselective dimerization | Phenoxy radicals → Pinoresinol |
| Pinoresinol | Primary lignan precursor | Dimerization of coniferyl alcohol radicals |
| Pinoresinol-lariciresinol reductase (PLR) | Bifunctional enzyme | Pinoresinol → Lariciresinol → Secoisolariciresinol |
| Secoisolariciresinol dehydrogenase (SDH) | Oxidizes secoisolariciresinol | Secoisolariciresinol → Matairesinol |
| Matairesinol | Central intermediate | Oxidation of secoisolariciresinol |
Enzymatic Steps and Precursors in Arylnaphthalene Lignan Formation
Arylnaphthalene lignans (ANLs) are a significant subclass within the broader lignan family. arkat-usa.orgresearchgate.netnih.gov The specific biosynthetic pathway leading to the formation of the arylnaphthalene scaffold is not as well-defined as those for other lignan types. arkat-usa.orgnsf.gov However, it is hypothesized that ANLs are derived from aryltetralin precursors through a process of sequential dehydration. arkat-usa.orgnsf.gov
Research has identified the enzyme pinoresinol-lariciresinol reductase (PLR-Lp1) in Linum perenne, and studies suggest its involvement in arylnaphthalene lignan biosynthesis. arkat-usa.orgnsf.govmdpi.com It is anticipated that the initial steps of the general lignan pathway, leading to intermediates like matairesinol, serve as a common foundation for arylnaphthalene lignan biogenesis. arkat-usa.orgnsf.govd-nb.info Evidence from the isolation of intermediates such as 7(8),7'(8')-tetrahydrojusticidin and dihydrojusticidin from L. perenne supports the notion of tandem dehydration playing a role in constructing the arylnaphthalene core. arkat-usa.org A defining characteristic of ANLs is the biaryl bond connecting naphthalene (B1677914) and phenyl moieties, which, unlike other lignans, lacks chiral centers but can exhibit axial chirality due to restricted rotation around the sp2-sp2 bond. arkat-usa.org
Table 2: Key Steps and Hypothesized Precursors in Arylnaphthalene Lignan Formation
| Step/Precursor | Description | Transformation | Relevance to Justicidin E |
| General Lignan Pathway | Formation of common lignan intermediates | Coniferyl alcohol → Pinoresinol → Secoisolariciresinol → Matairesinol | Foundation for ANL biosynthesis |
| Aryltetralin Precursor | Hypothetical intermediate | Sequential dehydration | Formation of arylnaphthalene scaffold |
| Pinoresinol-lariciresinol reductase (PLR-Lp1) | Enzyme identified in Linum perenne | Implicated in arylnaphthalene lignan biosynthesis | Potential role in this compound pathway |
| Tandem Dehydration | Process to form arylnaphthalene scaffold | Dehydration of aryltetralin precursor | Implied in ANL formation |
| Aryl-alkyl Suzuki cross-coupling | Synthetic strategy (chemical synthesis) | Introduces dioxinone unit | Key step in total synthesis of this compound |
| Cation-induced cyclization | Synthetic strategy (chemical synthesis) | Constructs aryl dihydronaphthalene | Key step in total synthesis of this compound |
| Base-mediated oxidative aromatization | Synthetic strategy (chemical synthesis) | Furnishes arylnaphthalene core | Key step in total synthesis of this compound |
| Pd-catalyzed carbonylative lactonization | Synthetic strategy (chemical synthesis) | Forms lactone ring | Used in this compound synthesis |
Postulated or Elucidated Biosynthetic Routes Leading to this compound
This compound is classified as an arylnaphthalene lactone lignan (NALL), a group of compounds found in plants such as Justicia, Haplophyllum, and Phyllanthus. researchgate.netontosight.ainih.gov While the complete biosynthetic pathway for this compound has not been fully elucidated, its formation is understood to originate from the general lignan biosynthetic pathway. arkat-usa.orgnsf.govd-nb.infomdpi.com The characteristic arylnaphthalene scaffold is thought to be assembled through the sequential dehydration of aryltetralin precursors. arkat-usa.orgnsf.gov
Research efforts have largely focused on the chemical synthesis of this compound, which provides insights into its structural components and potential synthetic precursors. nih.govnih.govnih.govrsc.orgfrontiersin.orgmdpi.comacs.orgsioc-journal.cnresearchgate.net Common synthetic strategies for NALLs, including this compound, often involve building the naphthalene core through various cyclization reactions. nih.govnih.govfrontiersin.org For instance, one prominent synthetic approach employs an aryl-alkyl Suzuki cross-coupling reaction to introduce a dioxinone unit, followed by a cation-induced cyclization to construct the aryl dihydronaphthalene intermediate, and finally, base-mediated oxidative aromatization to yield the arylnaphthalene core. nih.govnih.govfrontiersin.org Another method utilizes palladium-catalyzed carbonylative lactonization of a triflate precursor to form the lactone ring. nih.govfrontiersin.orgresearchgate.net Although direct evidence of specific enzymes catalyzing these steps in plants for this compound is limited, the general lignan pathway intermediates like coniferyl alcohol, pinoresinol, and secoisolariciresinol are considered foundational. researchgate.netmdpi.comresearchgate.netarkat-usa.orgnsf.govd-nb.infomdpi.com
Synthetic Methodologies for Justicidin E
Key Methodological Advances in Justicidin E Total Synthesis
Palladium-Catalyzed Carbonylative Lactonization
Palladium-catalyzed carbonylative lactonization represents a powerful strategy for the formation of lactone rings, a crucial structural feature of this compound. This method typically involves the palladium-catalyzed insertion of carbon monoxide into a precursor, followed by cyclization to form the lactone.
One notable approach to this compound utilizes a palladium-catalyzed carbonylative lactonization of a triflate intermediate. In this process, a triflate precursor, specifically triflate 18a (or 158 in a related study), is reacted with a carbonylation agent, such as molybdenum hexacarbonyl [Mo(CO)6] or cobalt hexacarbonyl [Co(CO)6], in the presence of palladium catalysts and other additives. This reaction facilitates the formation of the lactone ring, yielding this compound. Reports indicate an isolated yield of 38% for this compound via this improved palladium-catalyzed carbonylative lactonization.
Table 1: Palladium-Catalyzed Carbonylative Lactonization for this compound Synthesis
| Reagents/Conditions | Yield | Reference(s) |
| Pd(OAc)2, Mo(CO)6, dppf, DMAP, DIPEA, dioxane, H2O, 120 °C | 65% | researchgate.net |
| Pd-catalyzed carbonylative lactonization of triflate 18a with Co(CO)6 | 38% | frontiersin.org, nih.gov |
| Pd-catalyzed carbonylative lactonization of triflate 158 with Mo(CO)6 | 38% | rsc.org |
Note: dppf: 1,1′-bis(diphenylphosphino)ferrocene; DMAP: 4-dimethylaminopyridine; DIPEA: N,N-diisopropylethylamine.
Free Radical Cyclization Processes
Free radical cyclization reactions offer a versatile pathway for constructing complex carbocyclic and heterocyclic systems. For this compound, a tandem free radical cyclization process mediated by manganese(III) acetate (B1210297) [Mn(OAc)3] has proven effective. This strategy allows for the concise synthesis of this compound and related lignans (B1203133) in a limited number of steps.
Table 2: Free Radical Cyclization for this compound Synthesis
| Key Reagent/Mediator | Overall Yield | Number of Steps | Reference(s) |
| Mn(OAc)3 | 33% | Four or five | acs.org, nih.gov |
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing fused ring systems, including the polycyclic core of arylnaphthalene lactones like this compound. This reaction involves a concerted cycloaddition between a conjugated diene and a dienophile within the same molecule, leading to the formation of cyclic products.
Synthetic Routes to this compound Analogues and Derivatives
The development of efficient synthetic routes to this compound has also paved the way for the synthesis of its analogues and derivatives. These efforts are driven by the desire to explore structure-activity relationships (SARs) and to identify compounds with improved or novel biological properties.
A general and flexible strategy reported for the synthesis of Justicidin B, this compound, and Taiwanin C involves a sequence of key transformations: an aryl-alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization. This approach builds the arylnaphthalene core and the dioxinone unit, providing a robust platform for accessing these natural products. The success of this strategy offers a pathway for the preparation of various analogues by modifying the starting materials or reaction conditions. Researchers have indicated that this methodology can be widely utilized to synthesize derivatives for biological studies, aiming to elucidate SARs and discover new therapeutic candidates.
Compound List
this compound
Justicidin B
Taiwanin C
Retrojusticidin B
Helioxanthin
Isojusticidin B
Chinensin
Retrochinensin
Molecular Pharmacology and Biological Activities of Justicidin E
Antiproliferative and Apoptotic Mechanisms
Lignans (B1203133) isolated from the Justicia species have been a significant focus of anticancer research. While extensive studies have detailed the pro-apoptotic and antiproliferative activities of related compounds like Justicidin A and Justicidin B, research specifically elucidating the detailed molecular mechanisms of Justicidin E is more limited. oup.commdpi.com
Induction of Programmed Cell Death Pathways
Programmed cell death, or apoptosis, is a crucial cellular process that eliminates damaged or cancerous cells. It can be initiated through two main routes: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Research on arylnaphthalide lignans closely related to this compound, such as Justicidin A and Justicidin B, has shown that they can induce apoptosis in various cancer cell lines. oup.commedchemexpress.com For instance, Justicidin A has been observed to trigger the intrinsic mitochondrial pathway. oup.com However, specific studies detailing the induction of these programmed cell death pathways by this compound are not extensively available in the current scientific literature.
Modulation of Apoptotic Protein Expression (e.g., Bax/Bcl-2 Ratio)
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio promoting apoptosis. Studies on Justicidin B have demonstrated its ability to increase the Bax/Bcl-2 ratio in human melanoma cells by enhancing the expression of Bax. mdpi.comnih.gov Similarly, Justicidin A treatment has been shown to increase the levels of Bax in the mitochondria of colorectal cancer cells. oup.commedchemexpress.com At present, specific research findings on how this compound modulates the expression of these key apoptotic proteins have not been reported.
Caspase Activation and DNA Fragmentation
The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. Activation of initiator caspases (like caspase-9 for the intrinsic pathway) leads to a cascade that activates executioner caspases (like caspase-3), which in turn cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation. oup.com Research has confirmed that Justicidin A induces apoptosis through the activation of caspase-9 and caspase-3, which is followed by DNA fragmentation in colorectal cancer cells. oup.comoup.com Likewise, Justicidin B has been shown to cause apoptotic DNA fragmentation in breast cancer cell lines. medchemexpress.com While these findings on related lignans are significant, specific experimental data on caspase activation and DNA fragmentation directly induced by this compound remains to be elucidated.
Inhibition of Cancer Cell Line Proliferation
This compound has demonstrated notable activity in inhibiting the growth of various human cancer cell lines. In a study evaluating a panel of lignans, this compound, isolated from Justicia orbiculata, was tested for its antiproliferative effects. At a concentration of 25 µg/mL, this compound showed significant inhibition against several cancer cell lines. nih.gov The percentage of inhibition varied depending on the cell line, with observed values ranging from 40% to 53%. nih.gov This demonstrates the compound's potential as a cytotoxic agent against malignant cells originating from different tissues.
Table 1: Antiproliferative Activity of this compound
| Compound | Concentration | Cancer Cell Lines | % Inhibition | Source |
| This compound | 25 µg/mL | Lung, Breast, Colon | 40 - 53% | nih.gov |
Antiviral Mechanisms
The antiviral properties of lignans from the Justicia genus have also been a subject of investigation. These studies explore the ability of these natural compounds to interfere with the life cycle of various viruses.
Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 Main Protease)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, processing viral polyproteins into functional units. sciensage.info This makes it a prime target for antiviral drug development. While direct experimental studies on this compound's activity against SARS-CoV-2 Mpro are not currently available, related research provides valuable insights. An in-silico molecular docking study screened several lignans from the Justicia species for their potential to inhibit this key enzyme. sciensage.inforesearchgate.net The study found that lignans from this genus generally showed a high affinity for the active site of the protease, interacting with the catalytic dyad residues, Cys145 and His41. sciensage.info Although a related compound, Justicidin G, was identified as having a particularly high binding energy, the positive results for the lignan (B3055560) group as a whole suggest that this compound may also possess inhibitory potential against the SARS-CoV-2 main protease. sciensage.info However, experimental validation is required to confirm this hypothesis.
Broad-Spectrum Antiviral Activity
This compound has demonstrated notable antiviral properties against a range of viruses. Research has shown its efficacy against both RNA and DNA viruses, highlighting its potential as a broad-spectrum antiviral agent.
Specifically, this compound has been identified as having antiviral activity against the Sindbis virus, a member of the Togaviridae family. researchgate.netscribd.comfrontiersin.orgnih.gov The mechanism of this activity involves the inhibition of viral replication processes. Further studies have explored its role in combating more complex viruses like the Human Immunodeficiency Virus (HIV).
In the context of HIV, this compound has been shown to inhibit HIV-1 reverse transcriptase. rsc.org This enzyme is crucial for the replication of the virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. By inhibiting this key enzyme, this compound effectively hampers the virus's ability to propagate. This inhibitory action on a critical viral enzyme underscores its potential in the development of new antiretroviral therapies. rsc.orgresearchgate.net
Anti-Inflammatory Modulatory Effects
This compound exerts significant anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and the regulation of inflammatory mediators.
Inhibition of Leukotriene Biosynthesis
This compound has been identified as a potent inhibitor of leukotriene biosynthesis. researchgate.netscielo.brebi.ac.uk Leukotrienes are pro-inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. mdpi.com this compound directly inhibits the activity of 5-LOX, thereby blocking the production of leukotrienes. researchgate.netmdpi.com This inhibition has been observed in human leukocytes, where this compound demonstrated a significant reduction in leukotriene formation with a notable IC50 value. researchgate.net The inhibition of leukotriene biosynthesis is a key aspect of its anti-inflammatory profile. researchgate.netcdnsciencepub.com
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation
The anti-inflammatory actions of this compound extend to the modulation of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the inflammatory process. frontiersin.orgoup.comresearchgate.net While its inhibitory effect on the 5-LOX pathway is well-documented, some studies suggest that related lignans also exhibit inhibitory activity against COX enzymes. nih.govniscpr.res.innih.gov By modulating these pathways, this compound can reduce the production of prostaglandins (B1171923) and leukotrienes, both of which are key mediators of inflammation. oup.comresearchgate.net
Antiplatelet Aggregation Pathways
This compound is involved in pathways that lead to the inhibition of platelet aggregation, a critical process in thrombosis. researchgate.net
Interference with Platelet Activation Signaling
This compound and its related compounds have been found to interfere with platelet activation signaling pathways. researchgate.netbiocrick.com Platelet activation is a complex process involving multiple signaling molecules and receptors. researchgate.net Studies on related arylnaphthalene lignans from Justicia procumbens have shown that these compounds can inhibit platelet aggregation by modulating key signaling pathways. researchgate.netplos.org This includes the potential to interfere with Gq-PLC-PKC and Gi-PI3K-MAPK signaling pathways. researchgate.netbiocrick.com While direct studies on this compound's specific targets within these pathways are ongoing, molecular docking studies with similar compounds suggest interactions with key proteins like integrin αIIbβ3. researchgate.netnih.gov This interference with the signaling cascade ultimately leads to a reduction in platelet aggregation and thrombus formation. biocrick.com
Molecular Interactions with Platelet Surface Receptors (e.g., Integrin αIIbβ3)
The interaction of this compound with platelet surface receptors, particularly the integrin αIIbβ3, has been a subject of investigation in the context of its antiplatelet aggregation effects. Integrin αIIbβ3 is a key receptor on the surface of platelets that, upon activation, binds to fibrinogen, leading to platelet aggregation and thrombus formation. nih.gov
Computational studies, specifically molecular docking, have been employed to predict the binding affinity of various lignans, including this compound, to the integrin αIIbβ3 protein. tandfonline.com In one such study, the binding free energy of this compound with integrin αIIbβ3 was calculated to be -4.707. tandfonline.com The analysis suggested that this compound could form one pi-pi stacking interaction with the receptor. tandfonline.com This is in comparison to other lignans like neojusticin B and chinensinaphthol (B3395907) methyl ether, which were predicted to have more extensive interactions, including hydrogen bonds and multiple pi-pi stacking interactions. tandfonline.com
While direct experimental validation of this compound's interaction with integrin αIIbβ3 is not as extensively detailed as for some other lignans like justicidin B, the computational evidence suggests a potential mechanism for its observed antiplatelet activity. nih.govtandfonline.comresearcher.life The broader context of research on lignans from plants like Rostellularia procumbens (a synonym for Justicia procumbens) indicates that these compounds can inhibit platelet aggregation by modulating signaling pathways associated with integrin αIIbβ3. nih.govresearchgate.net
Antimicrobial Activity
This compound is among the arylnaphthalene lactone lignans that have been reported to possess a range of biological activities, including antimicrobial effects. frontiersin.orgnih.gov
Lignans as a chemical class have demonstrated notable antibacterial properties. frontiersin.orgnih.gov For instance, various lignans isolated from Rostellularia procumbens have shown antimicrobial activity against a panel of bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 100 μg/mL. thieme-connect.com While the specific antibacterial spectrum and potency of this compound are not extensively detailed in the provided search results, related lignans from the Justicia species have shown activity. tandfonline.com For example, fractions from Justicia secunda were active against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus but inactive against several Gram-negative strains. tandfonline.com
Table 1: Antibacterial Activity of Lignans from Rostellularia procumbens
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Various strains | 1.56 - 100 |
Source: thieme-connect.com
The antifungal potential of lignans has also been documented. frontiersin.orgnih.gov Studies on related compounds provide insight into the potential antifungal actions of this compound. For example, justicidin B has shown inhibitory activity against pathogenic fungi such as Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. medchemexpress.compensoft.net However, it was not effective against Cryptococcus neoformans and Blastoschizomyces capitatus. pensoft.net Another study on lignans from Phyllanthus myrtifolius demonstrated activity against Fusarium oxysporum, with MIC values ranging from 4.0 to 32.0 μg/mL. researchtrends.net A chloroform (B151607) extract of Justicia procumbens showed a noticeable inhibitory effect against Candida albicans. ijrap.net
Table 2: Antifungal Activity of Justicidin B
| Fungal Species | Activity | MIC |
|---|---|---|
| Aspergillus fumigatus | Active | ≥ 1 μg/mL |
| Aspergillus flavus | Active | ≥ 12 μg/mL |
| Candida albicans | Active | ≥ 4 μg/mL |
| Cryptococcus neoformans | Inactive | - |
| Blastoschizomyces capitatus | Inactive | - |
Source: medchemexpress.compensoft.net
Other Pharmacological Activities
Beyond its effects on platelets and microbes, this compound and related lignans have been investigated for other potential therapeutic properties.
Arylnaphthalene lignans have shown promise as antiprotozoal agents. frontiersin.orgnih.gov While specific data on this compound is limited in the provided results, the activity of the closely related compound, justicidin B, is well-documented. Justicidin B has demonstrated strong activity against the trypomastigote form of Trypanosoma brucei rhodesiense with an IC50 value of 0.2 μg/mL and moderate activity against Trypanosoma cruzi with an IC50 of 2.6 μg/mL. medchemexpress.compensoft.net
Table 3: Antiprotozoal Activity of Justicidin B
| Protozoan | IC50 (μg/mL) |
|---|---|
| Trypanosoma brucei rhodesiense | 0.2 |
| Trypanosoma cruzi | 2.6 |
Source: medchemexpress.compensoft.net
The direct antistress activity of this compound is not explicitly detailed in the provided search results.
Influence on Amyloid-Beta Processing (if applicable, in context of NALLs)nih.gov
While direct, extensive research on this compound's specific impact on amyloid-beta (Aβ) processing is limited, the activities of closely related NALLs, particularly Justicidin A, provide significant insights into the potential mechanisms for this class of compounds. The processing of the β-amyloid precursor protein (APP) is a critical event in the pathology of Alzheimer's disease. biomolther.org APP can be cleaved via two main pathways: the non-amyloidogenic pathway, which occurs at the cell surface and produces the neuroprotective soluble sAPPα fragment, and the amyloidogenic pathway, which follows APP endocytosis and results in the formation of neurotoxic Aβ peptides. biomolther.orgbiomolther.org
Studies on Justicidin A, an active compound from Monsonia angustifolia, have demonstrated a potent ability to modulate this process. biomolther.orgresearchgate.net Research using HeLa cells engineered to overexpress human APP with the Swedish mutation (APPsw) revealed that Justicidin A significantly decreases the secretion of both Aβ40 and Aβ42. biomolther.orgnih.gov This effect is not due to changes in the expression levels of the secretase enzymes (like BACE1, ADAM10, and ADAM17) that cleave APP. biomolther.orgresearchgate.net Instead, the underlying mechanism is the inhibition of APP endocytosis. biomolther.orgbiomolther.org By preventing the internalization of APP from the cell surface, Justicidin A effectively shifts APP processing towards the non-amyloidogenic pathway. This leads to an increase in the production of the beneficial sAPPα fragment and a concurrent decrease in the generation of Aβ peptides. biomolther.org
The neuroprotective potential of Justicidin A extends beyond reducing Aβ levels. It has also been shown to protect neuronal cells from Aβ-induced cell death by inhibiting the hyperphosphorylation of tau protein, another key pathological hallmark of Alzheimer's disease. tandfonline.com This action is mediated through the regulation of key signaling kinases like GSK-3β and AMPK. tandfonline.com Given the structural and functional similarities among arylnaphthalene lignans, these findings on Justicidin A suggest that this compound and other related NALLs may exert neuroprotective effects through similar mechanisms involving the modulation of APP processing and trafficking.
Data Tables
Table 1: Effect of Justicidin A on Amyloid-Beta (Aβ) Secretion in APPsw-transfected HeLa Cells This table shows the dose-dependent reduction in the levels of secreted Aβ40 and Aβ42 after an 8-hour incubation with Justicidin A. Data is derived from studies on a closely related NALL.
| Concentration of Justicidin A (µM) | Aβ42 Reduction (%) | Aβ40 Reduction (%) |
| 0.5 | 48.1 ± 0.8 | 31.7 ± 6.2 |
| 1.0 | 58.2 ± 0.7 | 50.1 ± 2.8 |
Table 2: Molecular Docking of this compound and Related Lignans This table presents the binding free energy of this compound and other lignans when docked against the integrin αIIbβ3 protein, as determined by computational studies.
| Compound | Binding Free Energy (kcal/mol) |
| Neojusticin B | -5.875 |
| Chinensinaphthol methyl ether | -5.130 |
| This compound | -4.707 |
| Cilinaphthalide B | -4.575 |
| Justicidin B | -4.471 |
Structure Activity Relationship Sar Studies of Justicidin E and Analogues
Identification of Pharmacophore Features Critical for Biological Activities
The biological activity of Justicidin E and related arylnaphthalene lignans (B1203133) is intrinsically linked to their characteristic molecular architecture. The core pharmacophore is generally understood to be the rigid, planar arylnaphthalene ring system, which serves as a scaffold for crucial functional groups. This scaffold correctly orients substituents to facilitate interactions with biological targets.
Key pharmacophoric features of this class of compounds include:
The Arylnaphthalene Core: This fused ring system is fundamental for activity, providing the necessary rigidity and planarity for intercalation or binding to target macromolecules.
Methylenedioxy Groups: this compound possesses two methylenedioxy bridges on its A and D rings. These groups are prevalent in this class of lignans and are considered important for activity, likely contributing to the molecule's binding affinity and metabolic stability.
Oxygenation Pattern: The specific placement of methoxy (B1213986) and hydroxyl groups on the aromatic rings is critical. These groups can act as hydrogen bond donors or acceptors, forming key interactions within the binding pockets of target proteins like enzymes or receptors. mdpi.compurdue.edu For instance, computational models of related compounds binding to targets like the V-ATPase V0 domain have highlighted the importance of these interactions for inhibitory activity. purdue.edu
Impact of Structural Modifications on Efficacy and Selectivity
Systematic modification of the this compound scaffold has been a key strategy to understand its SAR and to develop analogues with improved therapeutic properties. Research has focused on altering substituents on the aromatic rings and modifying the lactone moiety.
Substitutions on the Aromatic Rings:
Studies comparing various naturally occurring and synthetic arylnaphthalene lignans have demonstrated that minor changes in substitution patterns can lead to significant shifts in biological activity. nih.govnih.gov
Hydroxyl vs. Methoxy Groups: A comparative study of five lignans, including analogues of this compound, revealed that a hydroxyl group at the C-6′ position significantly enhances anti-proliferative activity against human leukemia K562 cells. nih.govnih.gov Conversely, a methoxyl group at the C-1 position was found to decrease this activity. nih.gov This highlights the sensitivity of the scaffold to the nature and position of its substituents.
Modifications at the C-4 Position: For the closely related compound Diphyllin (B1215706), introducing ether linkages with nitrogen-containing heterocycles at the C-4 position has been shown to dramatically increase antiviral potency against the Ebola virus by over 100-fold while improving selectivity. acs.orgnih.gov These modifications appear to enhance the localization of the compound to vesicle compartments where its target, V-ATPase, resides. acs.org
Modifications of the Lactone Ring:
Glycosylation: The attachment of sugar moieties to the arylnaphthalene core is a powerful strategy to enhance drug-like properties. A novel glycosylated derivative of the related compound Diphyllin, D11, demonstrated potent anticancer activity by altering its mechanism of action to target topoisomerase IIα. nih.gov Glycosylation can improve aqueous solubility and metabolic stability, and the sugar appendage itself can influence target binding, often leading to increased potency and reduced toxicity. nih.govnih.gov
Aza-analogues (Lactams): Replacing the oxygen atom in the lactone ring with a nitrogen atom to form a lactam has been explored. This modification creates aza-arylnaphthalene lignans, some of which exhibit excellent cytotoxic activity against various tumor cell lines, with IC50 values in the low micromolar range. nih.gov
The following table summarizes the effects of key structural modifications on the biological activity of this compound analogues.
| Modification Site | Modification Type | Observed Effect | Example Compound Class | Reference(s) |
| C-6′ Position | Addition of Hydroxyl Group | Significant increase in anti-proliferative activity | 6′-hydroxy justicidin A/B | nih.govnih.gov |
| C-1 Position | Addition of Methoxyl Group | Significant decrease in anti-proliferative activity | Chinensinaphthol (B3395907) methyl ether | nih.gov |
| C-4 Position | Ether linkage to N-heterocycles | >100-fold increase in antiviral potency and selectivity | Diphyllin Derivatives | acs.orgnih.gov |
| Core Scaffold | Glycosylation | Enhanced anticancer potency, altered mechanism (Topo IIα inhibition), improved solubility | Diphyllin Glycosides (e.g., D11) | nih.govnih.gov |
| E-Ring (Lactone) | Conversion to Lactam | Maintained or enhanced cytotoxic activity | Aza-arylnaphthalene Lignans | nih.gov |
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for rationalizing the SAR of this compound and its analogues, enabling the design of new derivatives with enhanced potency and specificity.
Molecular Docking: Molecular docking simulations have been employed to predict and analyze the binding modes of arylnaphthalene lignans within the active sites of various biological targets. For example, in silico studies targeting the epidermal growth factor receptor (EGFR), a key protein in colon cancer, showed that arylnaphthalene lignans could fit stably within its binding cavity. mdpi.com These models revealed crucial hydrogen bond interactions with specific amino acid residues, such as Met 769, providing a molecular basis for their anticancer effects. mdpi.com Similarly, a computational strategy was successfully used to identify the binding pocket for Diphyllin on the V-ATPase V0 domain, which guided the rational design of D-ring modified analogues with markedly improved antiviral activity and pharmacokinetic profiles. purdue.edu
Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govnih.gov While a specific model for this compound is not widely published, models developed for its target classes or for related lignans are used for virtual screening of compound libraries to identify novel hits with the desired activity. nih.gov This approach helps to filter large databases and prioritize compounds for synthesis and biological testing, accelerating the discovery process.
ADMET Prediction: A critical aspect of drug design is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are used to predict these properties for this compound analogues early in the design phase. mdpi.com Such analyses, which often assess criteria like Lipinski's Rule of Five, help to identify potential liabilities such as poor bioavailability or potential toxicity, allowing chemists to modify the structure to improve its drug-likeness. mdpi.com
These computational methods, when integrated with synthetic chemistry and biological testing, provide a powerful platform for understanding the complex SAR of this compound and for the development of optimized, next-generation therapeutic agents.
Advanced Research Methodologies in Justicidin E Investigations
In Silico Computational Approaches
Computational, or in silico, methods have become indispensable in modern drug discovery and natural product research. These approaches use computer simulations to predict the interactions between small molecules like Justicidin E and biological targets, saving significant time and resources. For this compound, these tools have been pivotal in identifying potential protein targets, understanding binding interactions, and predicting its broader pharmacological network.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. youtube.com Virtual screening utilizes this method to search large libraries of small molecules to identify those most likely to bind to a drug target, which is typically a protein or enzyme. youtube.com
In the investigation of this compound and related lignans (B1203133), these methods have been applied to identify and characterize potential molecular targets. For instance, in studies exploring potential antiviral agents against SARS-CoV-2, lignans from Justicia species were screened against the virus's main protease (Mpro). sciensage.info Molecular docking simulations predicted that these lignans, including this compound, could fit within the active binding site of the protease. sciensage.inforesearchgate.net Another study performed a virtual screening of phytochemicals from Justicia adhatoda against ten essential SARS-CoV-2 proteins, with results indicating favorable binding affinities for many of the compounds. eudl.eu
A more specific docking study investigated the interaction between this compound and integrin αIIbβ3, a protein involved in platelet aggregation. tandfonline.com The simulation calculated a binding free energy for this compound and detailed its specific molecular interactions within the protein's binding pocket. tandfonline.com
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| This compound | Integrin αIIbβ3 | -4.707 | ARG214, TYR190, PHE160 | tandfonline.com |
| Justicidin G | SARS-CoV-2 Mpro (6LU7) | -9.1 | CYS145, HIS41 | sciensage.info |
| 6'-hydroxy justicidin A | MDM2 | -7.438 | Not Specified | mdpi.com |
| 6'-hydroxy justicidin B | MDM2 | -7.240 | Not Specified | mdpi.com |
Drug design strategies can be broadly categorized into two types: structure-based and ligand-based. nih.gov
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target protein is known, typically determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This structural information allows for the rational design of inhibitors, as seen in molecular docking studies where compounds like this compound are computationally fitted into the target's binding site. tandfonline.comnih.gov The docking of this compound into the crystal structures of integrin αIIbβ3 (PDB: 2VC2) and the SARS-CoV-2 main protease (PDB: 6LU7) are clear applications of SBDD principles. sciensage.infotandfonline.com
Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. nih.gov Methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.gov For example, a reverse pharmacophore matching model was used to predict potential targets for compounds isolated from Rostellularia procumbens, demonstrating a ligand-based approach to target identification. nih.gov
Network pharmacology is a holistic approach that investigates the complex interactions between drug compounds, their multiple protein targets, and the associated biological pathways. This methodology aligns well with the study of natural products, which often exhibit multi-target effects. The process typically involves identifying potential targets for a compound, constructing a compound-target-disease network, and then performing enrichment analysis to understand the key biological processes and pathways involved. researchgate.net
Studies on extracts from Justicia and Rostellularia species, which contain this compound and other lignans, have employed network pharmacology to unravel their mechanisms. nih.govresearchgate.net In one such study, researchers identified potential targets for compounds absorbed into the blood and constructed a network using Cytoscape software. tandfonline.comnih.gov Subsequent analysis revealed that the targets were significantly involved in pathways such as the Rap1 signaling pathway, platelet activation, and pathways in cancer. tandfonline.com The analysis highlighted integrin αIIbβ3 as a hub protein with a high degree of connectivity, suggesting its central role in the observed antiplatelet aggregation effects. tandfonline.comnih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are standard tools used in this approach to functionally annotate the identified targets. tandfonline.comresearchgate.net
In Vitro Cellular and Biochemical Assays
Following computational predictions, in vitro assays using live cells and isolated biochemical components are essential for experimental validation. These assays provide concrete evidence of a compound's biological effects and help to unravel the underlying molecular mechanisms.
Phenotypic screening is an approach in drug discovery that identifies substances that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific drug target. nih.gov These platforms are powerful for finding compounds with novel mechanisms of action because they rely on observing a functional outcome, such as cell death or inhibition of proliferation. nih.govyoutube.com
In the context of this compound-related research, cell-based phenotypic assays have been instrumental in evaluating the anti-proliferative and cytotoxic potential of arylnaphthalene lignans. For example, a panel of lignans isolated from Justicia procumbens was tested for cytotoxicity against the human leukemia K562 cell line using the MTT assay, a colorimetric assay that measures cell metabolic activity and thus cell viability. plos.org This screening revealed that several lignans significantly inhibited the growth of K562 cells in a dose-dependent manner, allowing for the determination of their 50% inhibitory concentrations (IC₅₀). plos.org Similar assays using HepG2 and HeLa cancer cell lines have also been used to screen extracts containing justicidins. umpr.ac.id
| Compound | Assay | Cell Line | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| 6'-hydroxy justicidin B (HJB) | MTT Assay | K562 | 20 μM | plos.org |
| 6'-hydroxy justicidin A (HJA) | MTT Assay | K562 | 43.9 μM | plos.org |
| Justicidin B (JB) | MTT Assay | K562 | 45.4 μM | plos.org |
| Chinensinaphthol (B3395907) methyl ether (CME) | MTT Assay | K562 | 106.2 μM | plos.org |
Once a phenotypic effect like apoptosis (programmed cell death) is observed, further biochemical assays are conducted to dissect the specific molecular pathways involved. For arylnaphthalene lignans, research has focused on understanding how they induce apoptosis in cancer cells. plos.org
Studies on lignans closely related to this compound have shown that they can trigger apoptosis through a caspase-dependent pathway. plos.orgnih.gov Caspases are a family of protease enzymes that play an essential role in executing apoptosis. Experiments have demonstrated that treatment with these lignans leads to the activation of key initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) in K562 leukemia cells. plos.orgnih.gov
Further mechanistic studies have revealed that these compounds can disrupt mitochondrial function, evidenced by a decrease in the mitochondrial membrane potential. nih.gov They have also been shown to interfere with calcium homeostasis and increase the expression of the tumor suppressor protein p53, which can, in turn, activate apoptotic pathways. nih.gov These findings suggest that the cytotoxic activity of these lignans involves a complex interplay between mitochondria, calcium signaling, and the p53 pathway, ultimately leading to caspase activation and cell death. nih.gov
Protein-Ligand Interaction Studies
Understanding how a compound like this compound interacts with proteins at a molecular level is crucial for elucidating its mechanism of action. While direct experimental studies using techniques like Microscale Thermophoresis (MST) for this compound are not extensively documented in publicly available research, computational methods have been employed to predict these interactions.
In silico molecular docking is a computational technique that models the interaction between a small molecule (ligand), such as this compound, and a protein. This method predicts the preferred orientation of the ligand when bound to a target protein and estimates the strength of the interaction, often expressed as binding energy.
One such study investigated the interaction of several lignans, including this compound, with the integrin αIIbβ3 protein, a receptor involved in platelet aggregation. nih.govtandfonline.com The results of this computational analysis are detailed in the table below.
Table 1: Molecular Docking Results for this compound and Related Compounds with Integrin αIIbβ3
| Compound | Binding Free Energy (kcal/mol) | Interacting Amino Acids | Interaction Type |
|---|---|---|---|
| This compound | -4.707 | Not specified in detail | Pi-cation |
| Neojusticin B | -5.875 | ARG214, ALA218, PHE160 | H-bonds, π–π stacking |
| Chinensinaphthol methyl ether | -5.130 | PHE160, MG1460 | π–π stacking, Pi-cation |
| Justicidin B | -4.471 | Not specified in detail | Not specified in detail |
Data sourced from a computational study by Wu et al. (2019). nih.govtandfonline.com
This in silico analysis suggested that this compound has a potential binding interaction with integrin αIIbβ3, primarily through a pi-cation interaction. nih.govtandfonline.com However, it is important to note that these are predictive computational findings. Experimental validation using biophysical techniques like Microscale Thermophoresis would be required to confirm this interaction and accurately quantify the binding affinity. While MST has been effectively used to study other lignans from the same plant source, such as Justicidin B, specific experimental data for this compound remains to be published. frontiersin.orgnih.gov
Omics-Based Approaches to Elucidate Cellular Responses
"Omics" technologies, which include genomics and proteomics, provide a broad, system-wide view of the molecular changes within a cell or organism in response to a specific stimulus, such as treatment with a compound like this compound. These approaches are powerful for identifying potential drug targets and understanding complex biological responses.
Proteomic Analysis of Target Engagement
Proteomics involves the large-scale study of proteins, particularly their structures and functions. In drug discovery, proteomic techniques can be used to identify which proteins a compound directly interacts with within the complex environment of the cell. This is known as target engagement analysis.
As with gene expression profiling, specific proteomic studies to identify the protein targets of this compound have not been reported in the available scientific literature. Proteomic analyses have been conducted on extracts from Justicia procumbens, which contains a variety of lignans including this compound. One such study identified 4618 proteins and found that the extract influenced pathways such as complement and coagulation cascades and platelet activation. plos.org However, these findings represent the combined effect of all compounds in the extract, and the specific protein targets of this compound remain to be elucidated through dedicated proteomic investigations.
Future Research Directions and Therapeutic Development Potential of Justicidin E
Elucidation of Novel Molecular Targets and Signaling Pathways
Understanding the precise molecular targets and signaling pathways influenced by Justicidin E is crucial for its rational drug design and optimization. While direct studies on this compound's specific targets are emerging, insights can be drawn from its close structural relatives, such as Justicidin A and Justicidin B, which belong to the same lignan (B3055560) class.
Research on Justicidin A has indicated its ability to induce apoptosis in human colorectal cancer cells by decreasing cytosolic Ku70 levels. This leads to the translocation of Bax from the cytosol to mitochondria, altering the mitochondrial membrane potential and initiating the intrinsic apoptotic pathway through the release of cytochrome c and Smac oup.com. Similarly, Justicidin B has been shown to inhibit NF-κB expression and activate caspase 8 and caspase 3 in certain cancer cell lines mdpi.com. For Justicidin B, integrin αIIbβ3 has been identified as a target protein, suggesting involvement in platelet activation and the Rap1 signaling pathway nih.gov. Related compounds like podophyllotoxin (B1678966) have been linked to the PI3K-Akt signaling pathway researchgate.net. These findings collectively suggest that this compound may exert its effects by modulating key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling pathways. Further detailed investigations are required to map the complete spectrum of this compound's molecular interactions.
| Molecular Target/Pathway | Compound(s) Studied | Biological Effect | Reference |
| Ku70 | Justicidin A | Decreased cytosolic levels, promoting apoptosis | oup.com |
| Bax/Bcl-2 Ratio | Justicidin A | Increased Bax, promoting apoptosis | oup.com |
| Mitochondrial Membrane Potential | Justicidin A | Altered, leading to apoptosis | oup.com |
| Cytochrome c / Smac Release | Justicidin A | Released from mitochondria, inducing apoptosis | oup.com |
| NF-κB Expression | Justicidin B | Inhibited | mdpi.com |
| Caspase 8 / Caspase 3 | Justicidin B | Activated | mdpi.com |
| Integrin αIIbβ3 | Justicidin B | Targeted, involved in platelet activation | nih.gov |
| PI3K-Akt Signaling Pathway | Podophyllotoxin | Modulated | researchgate.net |
Rational Design and Synthesis of Optimized this compound Derivatives
The complex structure of this compound presents both challenges and opportunities for medicinal chemists. Extensive structure-activity relationship (SAR) studies on related lignans (B1203133) have demonstrated that even minor structural modifications can significantly alter their biological activities and target specificities rsc.orgrsc.orgmdpi.com. This underscores the potential for designing and synthesizing optimized this compound derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.
| Synthesis Strategy/Key Transformation | Target Compound(s) | Reported Yield (Example) | Significance for Optimization | Reference |
| Aryl–alkyl Suzuki cross-coupling | Justicidin B, E; Taiwanin C | Varies by step | Introduces key structural units | frontiersin.orgnih.govfrontiersin.orgfrontiersin.org |
| Intramolecular cation-induced cyclization | Aryl dihydronaphthalene intermediates | ~70% for intermediate | Core scaffold construction | frontiersin.orgnih.govfrontiersin.org |
| Pd-catalyzed carbonylative lactonization | This compound | ~38% isolated yield | Final lactone ring formation | nih.govfrontiersin.orgnih.gov |
| Structure-Activity Relationship (SAR) Studies | Various lignans | N/A | Guides derivative design | rsc.orgrsc.orgmdpi.com |
Potential for Combination Therapeutic Strategies
While direct studies on this compound in combination therapies are limited, the broader context of natural products in cancer treatment suggests significant potential. Many natural compounds, including lignans, are being investigated for their ability to synergize with conventional chemotherapies or radiation therapy, or to overcome drug resistance mechanisms researchgate.net. The cytotoxic and apoptotic properties attributed to Justicidin B and other related lignans mdpi.commdpi.comnih.gov indicate that this compound could potentially enhance the efficacy of existing treatments.
For example, research into phytoradiotherapy has explored combining plant-derived compounds with radiation to improve outcomes frontiersin.org. Given that this compound and its analogs exhibit potent cytotoxic effects against various cancer cell lines oup.commdpi.comrsc.orgrsc.orgmdpi.comphcog.com, they could serve as valuable adjuncts to standard chemotherapeutic agents. Future research could focus on evaluating this compound in preclinical models in combination with established anticancer drugs (e.g., cytotoxic agents, targeted therapies) or radiotherapy. Such studies would aim to identify synergistic effects, reduced toxicity, and improved therapeutic indices, thereby expanding the clinical utility of this compound.
Advances in Sustainable Production and Scalability for Research Purposes
The availability of sufficient quantities of pure this compound is essential for comprehensive preclinical and clinical research. Currently, both chemical synthesis and isolation from natural sources are employed, each with its own advantages and limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
